![molecular formula C16H12ClFN2O3S2 B2999871 N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 895470-07-2](/img/structure/B2999871.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzo[d]thiazol-2-yl ring, the introduction of the chloro and fluoro substituents, and the coupling of the benzo[d]thiazol-2-yl and 4-fluorophenylsulfonyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[d]thiazol-2-yl and 4-fluorophenylsulfonyl groups would likely have a significant impact on the compound’s overall structure and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These properties could include things like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Chemical Characterization
The synthesis of compounds related to N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide often involves multi-step chemical reactions starting from basic aromatic acids or amides, leading to the formation of the desired sulfonamide derivatives. These compounds are then characterized by various spectroscopic methods to confirm their structures (Chen et al., 2010), (Manolov, Ivanov, & Bojilov, 2021).
Biological Activity and Applications
Antiviral and Antimicrobial Properties : Some derivatives have shown specific antiviral activities against tobacco mosaic virus, highlighting their potential as lead compounds for developing antiviral agents (Chen et al., 2010). Additionally, antibacterial activities against rice bacterial leaf blight suggest their application in agricultural biocontrol (Shi et al., 2015).
Anticancer Potential : The structural motif of N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is found in compounds exhibiting significant in vitro antitumor activities. These findings suggest a promising avenue for the development of new anticancer drugs, with some derivatives showing efficacy against specific cancer cell lines (Rostom, 2006).
Antidiabetic and Anti-inflammatory Research : Derivatives with the sulfonylurea moiety have been studied for their potential as antidiabetic agents, showing significant activity in preliminary screenings (Faidallah et al., 2016). Furthermore, research into their anti-inflammatory properties suggests potential applications in treating chronic inflammatory diseases.
Material Science Applications : The synthesis and evaluation of block copolymers containing fluorenyl groups and sulfonamide moieties highlight their potential use in fuel cell applications, demonstrating the versatility of these compounds beyond biomedical applications (Bae, Miyatake, & Watanabe, 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O3S2/c17-12-2-1-3-13-15(12)20-16(24-13)19-14(21)8-9-25(22,23)11-6-4-10(18)5-7-11/h1-7H,8-9H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGNJLWKIHSIDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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